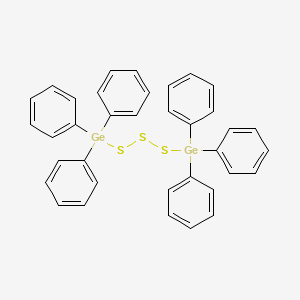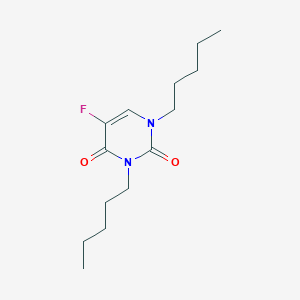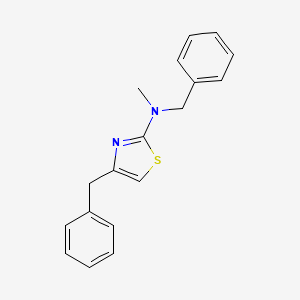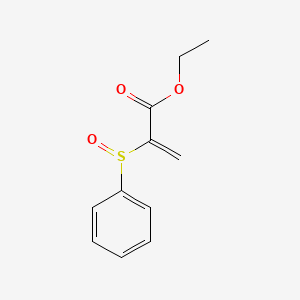
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester is an organic compound with a unique structure that includes a phenylsulfinyl group attached to the propenoic acid moiety
Preparation Methods
The synthesis of 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of ethyl acrylate with a phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or ethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -10°C to room temperature. Major products formed from these reactions include sulfone derivatives, sulfides, amides, and ethers.
Scientific Research Applications
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can interact with enzymes and proteins, leading to the inhibition or activation of specific biological processes. The ester group can undergo hydrolysis to release the active propenoic acid moiety, which can further interact with cellular components.
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester include:
2-Propenoic acid, ethyl ester:
2-Propenoic acid, 3-phenyl-, ethyl ester:
The uniqueness of this compound lies in the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
83182-17-6 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfinyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(12)9(2)15(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
YJTCZYIDZLUIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
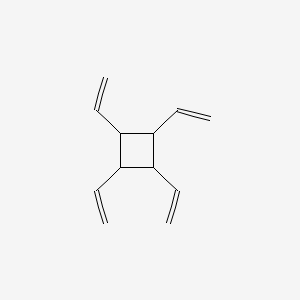
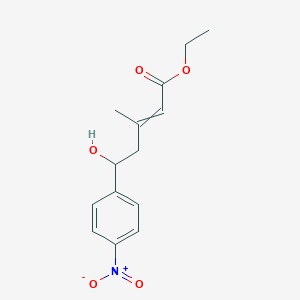
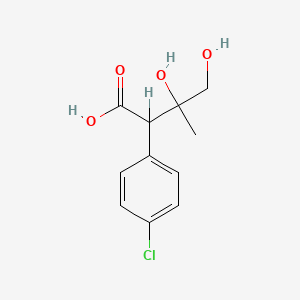
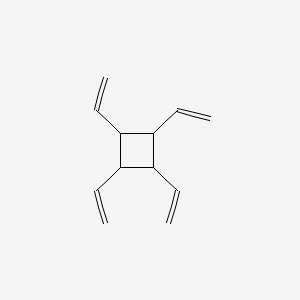
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
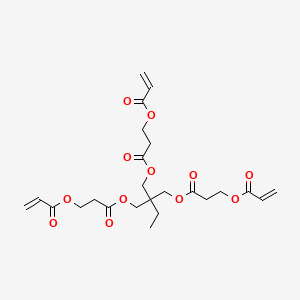
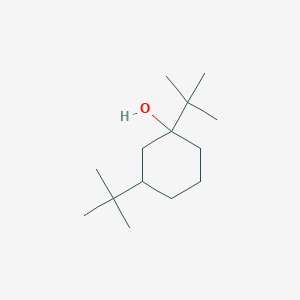
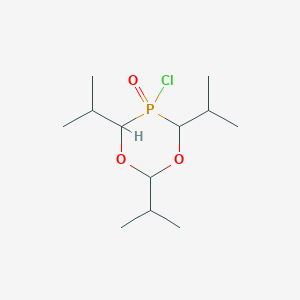
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
